molecular formula C9H9NO3 B1671608 Erbstatin CAS No. 100827-28-9

Erbstatin

Katalognummer: B1671608
CAS-Nummer: 100827-28-9
Molekulargewicht: 179.17 g/mol
InChI-Schlüssel: SIHZWGODIRRSRA-ONEGZZNKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Analyse Chemischer Reaktionen

Erbstatin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Chinonzwischenprodukte und vernetzte Proteine .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

  • Cancer Treatment
    • Inhibition of Tumor Growth : Erbstatin has been shown to inhibit the growth of various cancer cell lines, including human epidermoid carcinoma (A-431) and gastric carcinoma cells (TMK-1). The IC50 values for these cell lines are approximately 3.6 µg/ml and lower for gastric carcinoma cells, indicating effective growth inhibition at relatively low concentrations .
    • Mechanistic Insights : Studies have indicated that this compound not only inhibits tyrosine kinase activity but also modulates post-transcriptional processes, such as reducing membrane-bound TGF-alpha precursor levels without altering its mRNA expression .
  • Preclinical Studies
    • Animal Models : In mouse models of cancer, this compound has shown antineoplastic activity against L-1210 leukemia when combined with stabilizing agents like foroxymithine . Additionally, its effects on canine appendicular osteosarcoma have been explored, with this compound analogs demonstrating significant cell growth inhibitory effects in vitro .
  • Pharmacological Studies
    • Selective Inhibition : this compound acts as a partial competitive inhibitor concerning both ATP and peptide substrates at the EGF receptor kinase site. This selectivity underscores its potential utility in targeted cancer therapies .

Case Studies and Clinical Insights

  • A study examining this compound's effects on six human gastric-carcinoma cell lines revealed that it effectively inhibited EGF-induced growth in a dose-dependent manner. The study highlighted its potential as a therapeutic agent for gastric cancer .
  • Research involving canine osteosarcoma indicated that this compound analogs could enhance the efficacy of traditional chemotherapy agents like carboplatin, suggesting a synergistic approach to treatment .

Data Summary

The following table summarizes key findings regarding the applications of this compound:

Application AreaDescriptionIC50 Values
Human Epidermoid CarcinomaInhibits cell growth significantly3.6 µg/ml
Gastric CarcinomaInhibits EGF-induced growth across multiple cell linesVaries (lower than 3.6 µg/ml)
Mouse LeukemiaAntineoplastic activity when combined with stabilizing agentsNot specified
Canine OsteosarcomaSignificant growth inhibition with analogsNot specified

Wirkmechanismus

Erbstatin exerts its effects by inhibiting the activity of the epidermal growth factor receptor-associated tyrosine kinase. This inhibition is competitive with the substrate and noncompetitive with adenosine triphosphate. By blocking the phosphorylation of tyrosine residues on the receptor, this compound prevents the activation of downstream signaling pathways involved in cell proliferation and survival . The primary molecular targets of this compound are the epidermal growth factor receptor and other members of the ErbB receptor family .

Biologische Aktivität

Erbstatin is a potent inhibitor of protein tyrosine kinases, particularly the epidermal growth factor (EGF) receptor kinase. This compound has garnered attention due to its ability to modulate signaling pathways involved in cell proliferation, differentiation, and survival. Below, we explore its biological activity through detailed research findings, case studies, and data tables.

This compound functions primarily as a slow-binding inhibitor of the EGF receptor tyrosine kinase. Its inhibitory action is characterized as a partial competitive inhibition concerning ATP and peptide substrates. This suggests that this compound binds to a site distinct from the ATP and peptide binding sites, thereby reducing the enzyme's affinity for these substrates .

Comparison of Inhibition Modes

CompoundInhibition TypeATP InteractionPeptide Interaction
This compoundPartial CompetitiveCompetitiveNon-competitive
RG 14921Non-CompetitiveNon-competitiveNon-competitive

The distinct modes of inhibition exhibited by this compound and its analogs indicate a complex structure of the catalytic center within the kinase domain, allowing for diverse regulatory mechanisms .

Biological Activity in Cancer Models

This compound has been evaluated for its effects on various cancer cell lines. In studies involving canine appendicular osteosarcoma, this compound and its analogs demonstrated significant growth inhibitory effects across multiple cell lines. This suggests that this compound may play a role in therapeutic strategies for osteosarcoma by targeting specific signaling pathways related to tumor growth .

Case Studies

  • Canine Osteosarcoma : Research indicated that this compound analogs significantly inhibited cell proliferation in osteosarcoma models. The study highlighted that these compounds could enhance the efficacy of conventional chemotherapy agents like doxorubicin and carboplatin .
  • EGF Receptor Kinase Studies : In vitro studies showed that this compound effectively inhibited EGF receptor activity, which is crucial for understanding its potential application in treating cancers where EGF signaling is dysregulated .

Research Findings

Recent investigations have focused on the implications of this compound in various biological contexts:

  • Inhibition of EGF Receptor Kinase : this compound has been shown to inhibit EGF receptor kinase activity effectively, leading to reduced cellular proliferation in cancer models .
  • Cell Signaling Modulation : The compound alters downstream signaling pathways such as AKT and MAPK, which are pivotal in cancer progression. This modulation can lead to decreased tumor growth and improved responses to other treatments .

Summary of Key Findings

  • Potency : this compound exhibits potent inhibition against EGF receptor kinases, with implications for cancer therapy.
  • Selectivity : The compound's selective inhibition profile suggests potential for targeted therapies.
  • Combination Therapies : this compound may enhance the effectiveness of existing chemotherapeutic agents.

Eigenschaften

CAS-Nummer

100827-28-9

Molekularformel

C9H9NO3

Molekulargewicht

179.17 g/mol

IUPAC-Name

N-[(E)-2-(2,5-dihydroxyphenyl)ethenyl]formamide

InChI

InChI=1S/C9H9NO3/c11-6-10-4-3-7-5-8(12)1-2-9(7)13/h1-6,12-13H,(H,10,11)/b4-3+

InChI-Schlüssel

SIHZWGODIRRSRA-ONEGZZNKSA-N

SMILES

C1=CC(=C(C=C1O)C=CNC=O)O

Isomerische SMILES

C1=CC(=C(C=C1O)/C=C/NC=O)O

Kanonische SMILES

C1=CC(=C(C=C1O)C=CNC=O)O

Aussehen

Solid powder

Key on ui other cas no.

100827-28-9

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Erbstatin

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Erbstatin
Reactant of Route 2
Reactant of Route 2
Erbstatin
Reactant of Route 3
Erbstatin
Reactant of Route 4
Erbstatin
Reactant of Route 5
Erbstatin
Reactant of Route 6
Reactant of Route 6
Erbstatin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.